Diethyl cyclopentane-1,3-dicarboxylate Diethyl cyclopentane-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20147085
InChI: InChI=1S/C11H18O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3
SMILES:
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol

Diethyl cyclopentane-1,3-dicarboxylate

CAS No.:

Cat. No.: VC20147085

Molecular Formula: C11H18O4

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Diethyl cyclopentane-1,3-dicarboxylate -

Specification

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
IUPAC Name diethyl cyclopentane-1,3-dicarboxylate
Standard InChI InChI=1S/C11H18O4/c1-3-14-10(12)8-5-6-9(7-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3
Standard InChI Key JQQVLBVQBKQHGD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCC(C1)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Diethyl cyclopentane-1,3-dicarboxylate belongs to the class of dicarboxylic acid esters. Its IUPAC name, diethyl cyclopentane-1,3-dicarboxylate, reflects the substitution pattern on the cyclopentane backbone. The canonical SMILES representation \text{CCOC(=O)C1CCC(C1)C(=O)OCC delineates the ester functionalities at positions 1 and 3, with the cyclopentane ring adopting a non-planar conformation due to steric strain .

Table 1: Key Identifiers of Diethyl Cyclopentane-1,3-Dicarboxylate

PropertyValue
CAS Number14277-18-0
Molecular FormulaC11H18O4\text{C}_{11}\text{H}_{18}\text{O}_4
Molar Mass214.26 g/mol
InChI KeyJQQVLBVQBKQHGD-UHFFFAOYSA-N
Storage ConditionsRoom temperature

Physicochemical Properties

The compound is a colorless to pale-yellow liquid at room temperature, with moderate solubility in polar organic solvents such as ethanol and acetone. Its density and boiling point remain unspecified in available literature, but analogous cyclopentane esters typically exhibit boiling points between 200–250°C under reduced pressure . The ester groups confer hydrophobicity, limiting aqueous solubility but enhancing compatibility with non-polar reaction media.

Synthesis and Manufacturing

Esterification of Cyclopentane-1,3-Dicarboxylic Acid

The primary synthetic route involves acid-catalyzed esterification of cyclopentane-1,3-dicarboxylic acid with excess ethanol:

Cyclopentane-1,3-dicarboxylic acid+2CH3CH2OHH+Diethyl cyclopentane-1,3-dicarboxylate+2H2O\text{Cyclopentane-1,3-dicarboxylic acid} + 2\text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{Diethyl cyclopentane-1,3-dicarboxylate} + 2\text{H}_2\text{O}

Sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts, with reaction temperatures maintained at 60–80°C to balance kinetics and thermal stability. A Dean-Stark trap facilitates azeotropic removal of water, shifting equilibrium toward ester formation.

Yield Optimization Strategies

Industrial-scale production employs a 4:1 molar ratio of ethanol to dicarboxylic acid, achieving yields exceeding 85%. Recent advances explore ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) to enhance recyclability and reduce waste.

Table 2: Representative Synthesis Conditions

ParameterOptimal Range
Temperature60–80°C
Catalyst Concentration5–10 mol% H2_2SO4_4
Reaction Time6–8 hours

Reactivity and Functional Transformations

Hydrolysis to Dicarboxylic Acid

Under basic conditions (e.g., NaOH/H2_2O), the ester undergoes saponification to regenerate cyclopentane-1,3-dicarboxylic acid:

Diethyl ester+2OHDicarboxylate2+2CH3CH2OH\text{Diethyl ester} + 2\text{OH}^- \rightarrow \text{Dicarboxylate}^{2-} + 2\text{CH}_3\text{CH}_2\text{OH}

This reaction is critical for recycling intermediates or modifying downstream products.

Transesterification

Methanol or longer-chain alcohols displace ethoxy groups in the presence of Ti(OiPr)4_4, yielding mixed esters for tailored solubility profiles. For example:

Diethyl ester+2CH3OHDimethyl ester+2CH3CH2OH\text{Diethyl ester} + 2\text{CH}_3\text{OH} \rightarrow \text{Dimethyl ester} + 2\text{CH}_3\text{CH}_2\text{OH}

Nucleophilic Additions

The electron-deficient carbonyl carbons participate in Grignard reactions, forming tertiary alcohols upon quenching. Such transformations expand utility in alkaloid and terpene synthesis.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s rigidity and bifunctional reactivity make it a precursor to cyclopentane-based drugs. For instance, derivatives exhibit promise as protease inhibitors in antiviral therapies.

Polymer Chemistry

Copolymerization with ε-caprolactam yields polyamides with enhanced thermal stability, suitable for automotive components.

Specialty Chemicals

Functionalization via Claisen condensation produces β-keto esters, key intermediates in fragrances and flavorants .

Research Frontiers and Challenges

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective routes to cyclopentane dicarboxylates using chiral Lewis acids, though diastereomeric excess remains suboptimal (<70%).

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis and photocatalytic esterification are under investigation to minimize environmental impact.

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